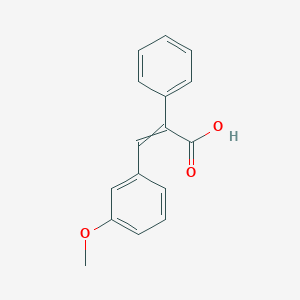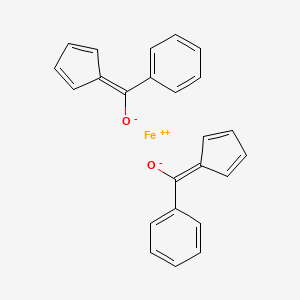
Bis(2-benzoylcyclopenta-2,4-dien-1-YL)iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dibenzoylferrocene is an organometallic compound with the chemical formula C24H18FeO2. It is a derivative of ferrocene, where two benzoyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Dibenzoylferrocene can be synthesized through several methods. One common method involves the reaction of lithium metallocene with benzoic acid chloride, followed by a Suzuki coupling reaction with bromobenzene . Another method includes the oxidation of 1,1’-diacetylferrocene using silver(I) salts in dichloromethane .
Industrial Production Methods: The industrial production of 1,1’-Dibenzoylferrocene typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: 1,1’-Dibenzoylferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferricenium derivatives using oxidizing agents like silver(I) salts.
Reduction: Reduction reactions can convert 1,1’-Dibenzoylferrocene back to its parent ferrocene compound.
Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Silver(I) salts in dichloromethane are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various reagents, including organometallic reagents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Ferricenium derivatives.
Reduction: Ferrocene.
Substitution: Substituted ferrocene derivatives.
科学研究应用
1,1’-Dibenzoylferrocene has numerous applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
作用机制
The mechanism of action of 1,1’-Dibenzoylferrocene involves its interaction with molecular targets and pathways. The compound’s benzoyl groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The iron center in the ferrocene core plays a crucial role in its redox properties, making it an effective catalyst and reactant in various chemical processes .
相似化合物的比较
1,1’-Diacetylferrocene: Similar in structure but with acetyl groups instead of benzoyl groups.
Benzoylferrocene: Contains only one benzoyl group attached to the ferrocene core.
1,1’-Dimethylferrocene: Contains methyl groups instead of benzoyl groups.
Uniqueness: 1,1’-Dibenzoylferrocene is unique due to its dual benzoyl groups, which enhance its reactivity and make it suitable for a wide range of applications. Its redox properties and ability to undergo various chemical reactions make it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
cyclopenta-2,4-dien-1-ylidene(phenyl)methanolate;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H10O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9,13H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJNRCXKESSRSQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC=C2)[O-].C1=CC=C(C=C1)C(=C2C=CC=C2)[O-].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FeO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12438932.png)
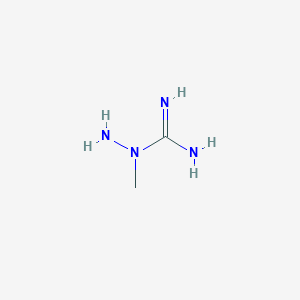
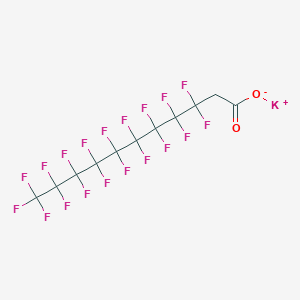
![N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)
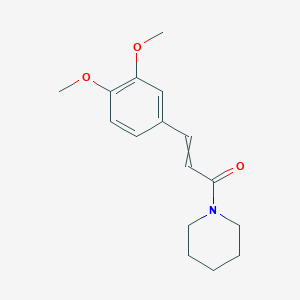
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438955.png)
![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)
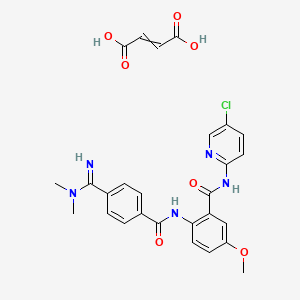
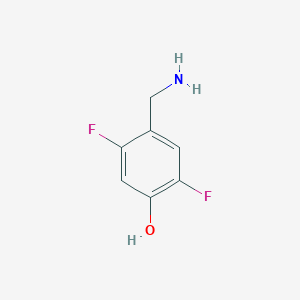
![3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12438986.png)
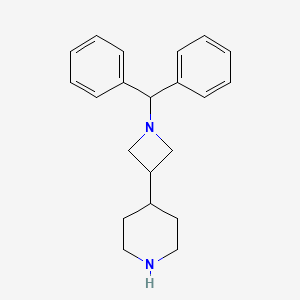

![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)
